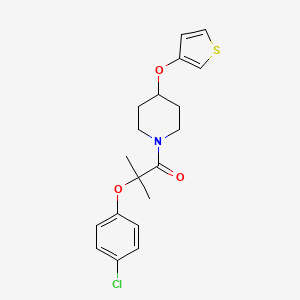
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one, also known as CT-3, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic benefits.
Mechanism of Action
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is believed to exert its effects through the activation of the CB2 receptor, a member of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and is involved in regulating inflammation and immune function. 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to selectively bind to the CB2 receptor, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects
In preclinical studies, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. These include a decrease in pro-inflammatory cytokines, such as TNF-alpha and IL-1 beta, as well as a decrease in pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is its selective binding to the CB2 receptor, which may reduce the risk of side effects associated with non-selective cannabinoid agonists. However, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one.
Future Directions
There are several potential future directions for research on 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one. One area of interest is the development of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one analogs with improved solubility and pharmacokinetics. Additionally, further studies are needed to determine the optimal dose and route of administration for 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one in different disease models. Finally, the potential use of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one in combination with other drugs, such as chemotherapy agents, should be explored.
Synthesis Methods
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetone to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with thiophene-3-carboxylic acid to form 2-(4-chlorophenoxy)-2-methyl-1-(thiophen-3-yl)propan-1-one. Finally, this compound is reacted with piperidine to form 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been studied for its potential therapeutic benefits in a variety of areas, including pain management, inflammation, and cancer. In preclinical studies, 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one has been shown to have anti-inflammatory and analgesic effects, as well as anticancer properties.
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-19(2,24-16-5-3-14(20)4-6-16)18(22)21-10-7-15(8-11-21)23-17-9-12-25-13-17/h3-6,9,12-13,15H,7-8,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKBPCODZTYUCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CSC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yloxy)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

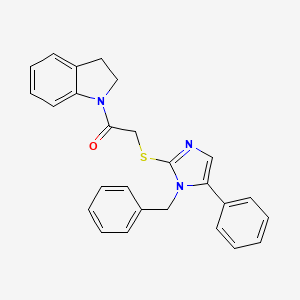

![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2392804.png)
![4-(4-Methylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2392806.png)
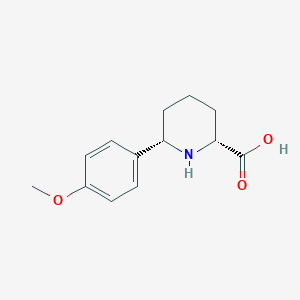
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2392810.png)

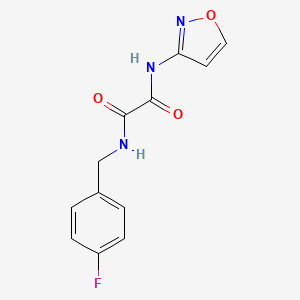
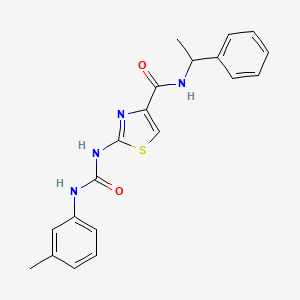
![N-[[3-(Difluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2392816.png)
![1-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2392818.png)

![N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide](/img/structure/B2392820.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2392822.png)